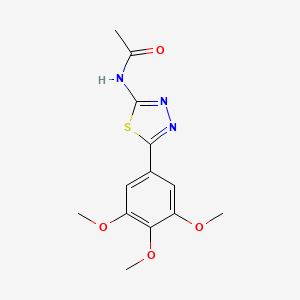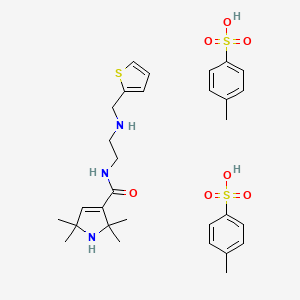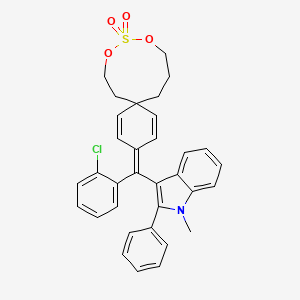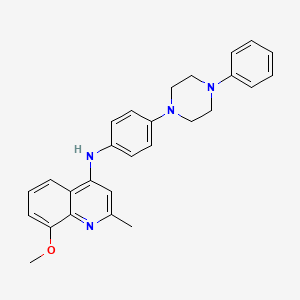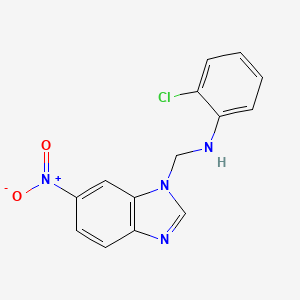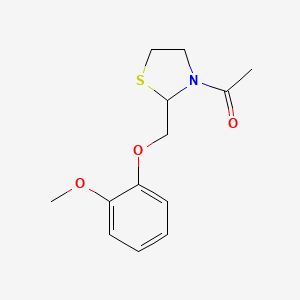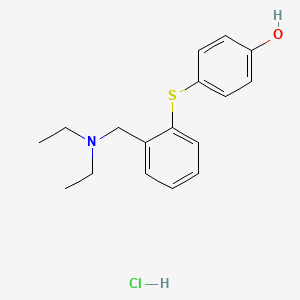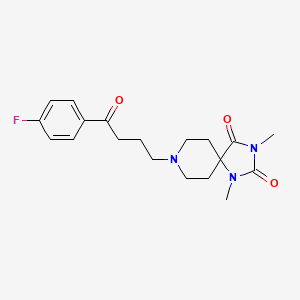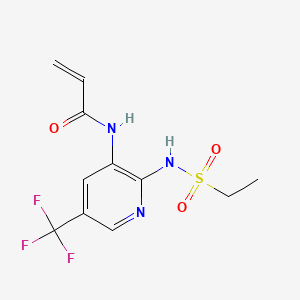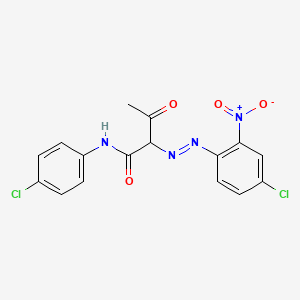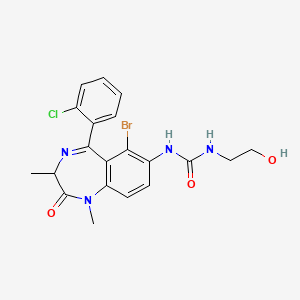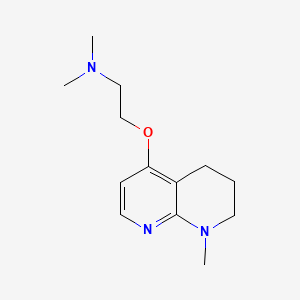
p-Sulfanilylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Sulfanilylbenzylamine: is an organic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . It is also known by other names such as 4-[(4-Aminophenyl)sulfonyl]benzenemethanamine . This compound is characterized by its sulfonamide group, which is a key functional group in many antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Sulfanilylbenzylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with benzylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: p-Sulfanilylbenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Sulfanilylbenzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of sulfonamide compounds with enzymes and other biological molecules .
Medicine: This compound is a key intermediate in the synthesis of antibacterial agents, particularly those targeting bacterial folate synthesis .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of p-Sulfanilylbenzylamine involves its interaction with bacterial enzymes involved in folate synthesis. The sulfonamide group mimics p-aminobenzoic acid (PABA) , a substrate for the enzyme dihydropteroate synthase . By competitively inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
- Sulfanilamide
- Sulfadiazine
- Sulfamethoxazole
Comparison: Compared to these similar compounds, p-Sulfanilylbenzylamine has a unique benzylamine moiety, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged to develop new antibacterial agents with improved efficacy and reduced resistance .
Eigenschaften
CAS-Nummer |
4393-19-5 |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-[4-(aminomethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H14N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 |
InChI-Schlüssel |
HLCZHPINLSRYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


